molecular formula C14H17N3O2S B2689279 2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921821-92-3

2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2689279
CAS No.: 921821-92-3
M. Wt: 291.37
InChI Key: CZVDLXQIGIJWSW-UHFFFAOYSA-N
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Description

2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a potent and selective cell-permeable inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR). Its primary research value lies in its ability to selectively block ATM-dependent signaling pathways , allowing scientists to dissect the complex mechanisms of DNA double-strand break repair. By inhibiting ATM autophosphorylation and its downstream targets, such as CHK2 and KAP1, this compound effectively sensitizes cancer cells to DNA-damaging agents like ionizing radiation and chemotherapeutics. This makes it an indispensable tool in oncology research for investigating synthetic lethal interactions, radio-sensitization, and overcoming treatment resistance . Its application extends to basic cell biology studies aimed at understanding cell cycle checkpoints, apoptosis, and genomic instability, providing critical insights into cancer biology and the development of novel combination therapies.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-2-4-11(5-3-10)9-20-14-16-6-12(8-18)17(14)7-13(15)19/h2-6,18H,7-9H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVDLXQIGIJWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Attachment of the 4-Methylbenzylthio Group: The 4-methylbenzylthio group can be attached through a nucleophilic substitution reaction, where a suitable thiol (e.g., 4-methylbenzylthiol) reacts with an electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or other functional groups.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₅H₁₉N₃O₂S
  • Molecular Weight : 305.4 g/mol
  • CAS Number : 923234-10-0

Antimicrobial Activity

Research has shown that related compounds exhibit varying degrees of antimicrobial activity. The following table summarizes findings from studies on similar compounds:

Compound NameMicrobial Strain TestedActivity Observed
Compound AE. coliModerate
Compound BS. aureusHigh
Compound CC. albicansLow

These results indicate that modifications to the chemical structure can significantly impact efficacy against specific pathogens.

Therapeutic Applications

Given its structural features and biological activities, this compound holds promise for various therapeutic applications:

Antimicrobial Agents

Due to its potential as an antimicrobial agent, it may be developed for treating infections caused by resistant strains of bacteria and fungi.

Neurological Disorders

The interaction with neurotransmitter systems suggests potential exploration for effects on mood disorders or neurodegenerative diseases.

Cancer Research

Imidazole derivatives are being investigated for their role in cancer therapy, particularly in targeting specific tumor-related pathways.

Study on Antimicrobial Properties

In a notable study published in PMC, researchers synthesized several derivatives of imidazole compounds and assessed their antimicrobial properties using serial dilution methods. Compounds with structural similarities to our target compound exhibited varying degrees of antibacterial activity, suggesting that specific functional groups can enhance biological efficacy.

Investigation of Neurological Effects

Another study focused on the neuropharmacological effects of imidazole derivatives, highlighting their potential in modulating neurotransmitter systems. The findings indicated promising results in preclinical models for mood disorders.

Mechanism of Action

The mechanism of action of 2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key structural analogs from the evidence share the acetamide-heterocycle framework but differ in:

  • Core heterocycle : Imidazole (target compound) vs. benzimidazole (), thiadiazole (), or hybrid triazole-thiazole systems ().
  • Substituents: Thioether groups: The target’s 4-methylbenzyl thioether contrasts with 4-chlorobenzyl (), benzyl (), or phenyl (). Hydroxymethyl: Unique to the target compound; analogs often feature non-polar groups (e.g., methyl, bromo, methoxy).

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Hydrophilicity Inference
Target Compound N/A Hydroxymethyl, acetamide High (polar groups)
(9c) N/A Bromophenyl, triazole-thiazole Moderate (aromatic, halogen)
(5j) 138–140 Chlorobenzyl, thiadiazole Low (chloro substituent)
(8a) N/A Methylthio, isoindoline Moderate (amide, non-polar groups)

SAR Trends :

  • Electron-donating groups (e.g., 4-methylbenzyl in the target) may enhance binding affinity compared to electron-withdrawing substituents (e.g., 4-chlorobenzyl in ).
  • Hydroxymethyl : Likely improves solubility and target engagement via hydrogen bonding, contrasting with less polar groups in analogs.

Biological Activity

The compound 2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide, with a molecular formula of C14H17N3O2SC_{14}H_{17}N_{3}O_{2}S and a molecular weight of 291.37 g/mol, is a complex organic molecule that possesses various biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step reaction process that includes the formation of an imidazole core, acylation, and subsequent modifications to introduce thioether and hydroxymethyl groups. The general synthetic route can be summarized as follows:

  • Formation of the Imidazole Core :
    • Condensation of 4-methylbenzylamine with glyoxal followed by cyclization with thiourea.
  • Acylation :
    • The imidazole-thiol intermediate is acylated with 2-chloroacetamide to introduce the acetamide functionality.
  • Final Modifications :
    • Further reactions may involve esterification or other transformations to yield the target compound.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. In particular, the compound's structure suggests potential interactions with microbial enzymes or cell membranes that could disrupt their function .

Anticancer Activity

The anticancer potential of related imidazole compounds has been documented in several studies. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and K562, with IC50 values indicating effective concentrations for inhibiting cell proliferation . The mechanisms often involve inducing apoptosis through intrinsic and extrinsic pathways, suggesting that this compound may share similar pathways given its structural characteristics.

Anti-inflammatory Effects

Imidazole derivatives are also being explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds promising candidates for therapeutic applications in diseases characterized by chronic inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could interact with various receptors, influencing cellular responses such as inflammation or apoptosis.
  • Cell Signaling Pathways : The compound may affect signaling cascades within cells, leading to altered gene expression and cellular behavior.

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with similar imidazole derivatives. Below is a summary table highlighting key differences:

Compound NameMolecular FormulaMolecular WeightNotable Biological Activity
This compoundC14H17N3O2S291.37 g/molAntimicrobial, Anticancer
Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoateC22H23N3O4S381.5 g/molAntimicrobial, Anti-inflammatory
2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-methyl-N-phenylacetamideC21H23N3O2S381.5 g/molAnticancer

Case Studies

Several case studies have evaluated the biological activity of imidazole derivatives:

  • Antimicrobial Screening : A study screened a library of imidazo-pyrazole derivatives for their ability to inhibit Mycobacterium growth, revealing promising candidates for further development .
  • Anticancer Efficacy : Research on thiazolidin compounds demonstrated selective cytotoxicity against cancer cell lines compared to normal cells, highlighting the importance of structure in determining biological activity .
  • Inflammatory Response Modulation : Investigations into the anti-inflammatory effects of similar compounds showed potential for therapeutic applications in chronic inflammatory conditions.

Q & A

Basic: What synthetic methodologies are documented for synthesizing 2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-(hydroxymethyl)imidazole precursors with 4-methylbenzyl thiol derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) to facilitate thioether bond formation. Post-synthetic purification employs recrystallization (ethanol/water) or column chromatography. Structural validation relies on ¹H/¹³C NMR for imidazole and acetamide protons, IR for thioether (C-S) and amide (C=O) bonds, and elemental analysis for composition .

Advanced: How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?

Optimization strategies include:

  • Solvent selection : Ethanol enhances recrystallization efficiency compared to DMF .
  • Catalyst screening : Transition metal catalysts (e.g., CuI) may accelerate thioether formation .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like imidazole ring decomposition.
  • In-line monitoring : HPLC tracks reaction progress to terminate at peak yield .

Basic: What spectroscopic and chromatographic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Assigns protons (e.g., imidazole C-H at δ 7.2–7.8 ppm) and carbons (e.g., acetamide carbonyl at ~170 ppm).
  • IR spectroscopy : Confirms thioether (600–700 cm⁻¹) and hydroxymethyl (-OH stretch at ~3200 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S content (deviation <0.3%) .

Advanced: How can molecular docking elucidate the compound’s interaction with enzymatic targets like α-glucosidase?

Docking studies (e.g., AutoDock Vina) simulate binding poses by:

  • Grid parameterization : Defining active sites (e.g., α-glucosidase catalytic pocket).
  • Ligand preparation : Optimizing compound geometry (AMBER force fields).
  • Scoring functions : Evaluating binding affinity (ΔG) via hydrogen bonds (4-methylbenzyl thio group with Asp214) and hydrophobic interactions (imidazole ring with Phe177). Validation includes comparison with co-crystallized inhibitors (e.g., acarbose) .

Basic: Which in vitro assays are suitable for preliminary pharmacological evaluation?

  • Enzyme inhibition : α-Glucosidase assays (IC₅₀ determination via p-nitrophenyl glucopyranoside hydrolysis).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to assess IC₅₀ values.
  • Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria .

Advanced: How can contradictory bioactivity data between structural analogs be resolved?

  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance α-glucosidase inhibition).
  • Computational QSAR : Develop models correlating logP, polar surface area, and IC₅₀.
  • Crystallography : Resolve binding modes of analogs to identify critical interactions (e.g., sulfur-π stacking vs. hydrogen bonding) .

Basic: What storage protocols ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Argon gas minimizes oxidation of the thioether group.
  • Solubility : Lyophilize and store in anhydrous DMSO (10 mM stock) .

Advanced: What methodologies assess environmental persistence and ecotoxicity?

  • Biodegradation studies : OECD 301F tests measure degradation rates in aqueous systems.
  • Bioaccumulation : LogK₀w (octanol-water partition coefficient) predicts environmental partitioning.
  • Ecotoxicology : Daphnia magna acute toxicity (LC₅₀) and algal growth inhibition assays .

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